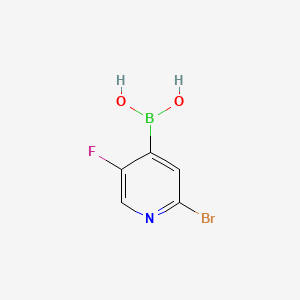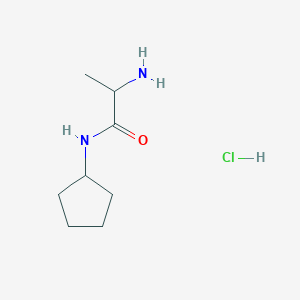
2-amino-N-cyclopentylpropanamide hydrochloride
Vue d'ensemble
Description
“2-amino-N-cyclopentylpropanamide hydrochloride” is a chemical compound classified as an amide. It has a CAS Number of 1214638-91-1 and a molecular weight of 192.69 . The IUPAC name for this compound is 2-amino-N-cyclopentylpropanamide hydrochloride .
Molecular Structure Analysis
The InChI code for “2-amino-N-cyclopentylpropanamide hydrochloride” is 1S/C8H16N2O.ClH/c1-6(9)8(11)10-7-4-2-3-5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-N-cyclopentylpropanamide hydrochloride” include a molecular weight of 192.69 .
Applications De Recherche Scientifique
Comparative Study on Metabolic Inhibitors
A study by Marchner and Tottmar (2009) discusses 1-aminocyclopropanol (ACP) as a potent inhibitor of aldehyde dehydrogenase (ALDH) in vivo and in vitro, highlighting its application in understanding metabolic pathways and potentially influencing metabolic-related research (Marchner & Tottmar, 2009).
Iron-Catalyzed Formation of Aminopyridines
Lane et al. (2012) described an iron-catalyzed process for forming highly substituted 2-aminopyridines from diynes and cyanamides, demonstrating an application in synthetic chemistry for creating complex nitrogen-containing heterocycles (Lane, D'Souza, & Louie, 2012).
Organo- and Hydrogels Derived from Cyclo(Dipeptides)
Research by Xie et al. (2009) explored cyclo(L-Tyr-L-Lys) and its ε-amino derivatives as organo- and hydrogelators, illustrating the use of cyclic dipeptides in materials science for creating novel gel materials (Xie, Zhang, Ye, & Feng, 2009).
Nazarov Reactions of Vinyl Cyclopropylamines
A study by Bonderoff et al. (2013) on the Nazarov reactions of vinyl cyclopropylamines provides insight into synthetic routes for creating polycyclic amines, highlighting another aspect of cyclopropane chemistry relevant to medicinal chemistry and drug development (Bonderoff, Grant, West, & Tremblay, 2013).
Cyclopropanation of Aminoacrylates
Zhu et al. (2016) discussed a transition-metal-free cyclopropanation of 2-aminoacrylates with N-tosylhydrazones, a method significant for synthesizing cyclopropane α-amino acid esters. This research is crucial for pharmaceutical chemistry, particularly in creating molecules with quaternary carbon centers (Zhu, Li, Chen, Wu, Ren, & Jiang, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-N-cyclopentylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(9)8(11)10-7-4-2-3-5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIOLMHGLHOXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopentylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



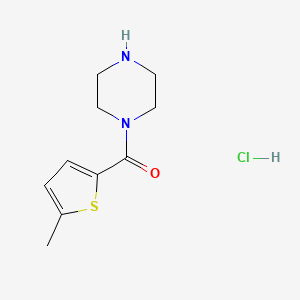
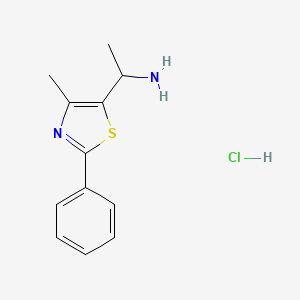
![1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1522027.png)
![2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B1522028.png)
![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1522031.png)
![4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one](/img/structure/B1522032.png)

![1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522035.png)
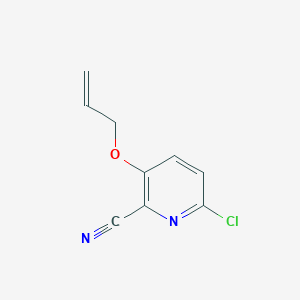
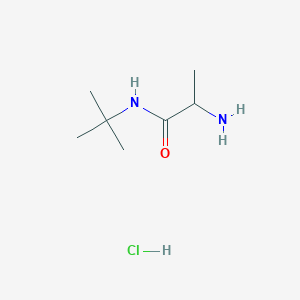
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)
